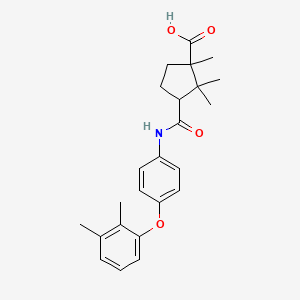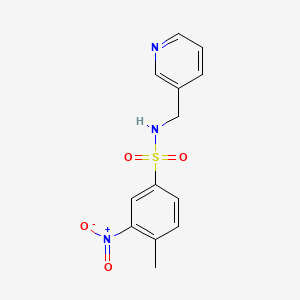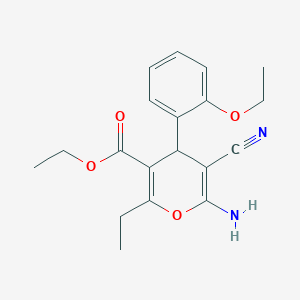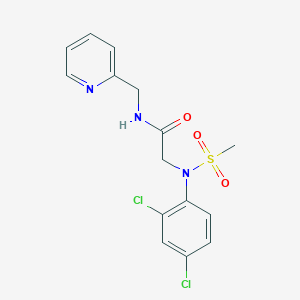
3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID is a complex organic compound that belongs to the class of carbamoyl cyclopentane carboxylic acids This compound is characterized by its unique structure, which includes multiple methyl groups and phenoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the phenoxy and phenylcarbamoyl intermediates, followed by their coupling with the cyclopentane carboxylic acid core. Common reagents used in these reactions include phenols, carbamoyl chlorides, and cyclopentane derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of such complex organic molecules.
Analyse Chemischer Reaktionen
Types of Reactions
3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The phenoxy and phenylcarbamoyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases. Preclinical and clinical studies are essential to determine its safety and effectiveness.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties. Its applications in catalysis and material science are also areas of active research.
Wirkmechanismus
The mechanism of action of 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID include other carbamoyl cyclopentane carboxylic acids with different substituents. Examples include:
- This compound derivatives with varying methyl group positions.
- Compounds with different phenoxy or phenylcarbamoyl substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and its potential to exhibit distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-[[4-(2,3-dimethylphenoxy)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-15-7-6-8-20(16(15)2)29-18-11-9-17(10-12-18)25-21(26)19-13-14-24(5,22(27)28)23(19,3)4/h6-12,19H,13-14H2,1-5H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSQHDSOHDWBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3CCC(C3(C)C)(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(4-chloro-3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5250452.png)



![1-(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5250486.png)
![1-benzyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5250493.png)

![4-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B5250511.png)
![4-fluoro-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5250514.png)
![1-(3,4-dimethylanilino)-3-[4-[3-(3,4-dimethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B5250520.png)
![methyl N-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B5250522.png)
![5-{[3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxybenzoic acid](/img/structure/B5250528.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5250543.png)
